4-Ethyl-2-trifluoromethoxy-benzoic acid
Description
4-Ethyl-2-trifluoromethoxy-benzoic acid is a fluorinated benzoic acid derivative characterized by an ethyl substituent at the 4-position and a trifluoromethoxy group (-OCF₃) at the 2-position of the aromatic ring. Its molecular structure (C₁₀H₉F₃O₃) combines lipophilicity from the trifluoromethoxy group with moderate steric bulk from the ethyl group, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science. The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects, while the ethyl group may modulate solubility and interaction with biological targets .
Properties
Molecular Formula |
C10H9F3O3 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
4-ethyl-2-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C10H9F3O3/c1-2-6-3-4-7(9(14)15)8(5-6)16-10(11,12)13/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
IJUXOCPUUMQNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-trifluoromethoxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-Ethyl-2-trifluoromethoxy-benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-trifluoromethoxy-benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Ethyl-2-trifluoromethoxy-benzoic acid with three related compounds, focusing on structural features, physicochemical properties, and functional roles.
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
- Trifluoromethoxy (-OCF₃) vs. Difluoromethoxy (-OCF₂H): The trifluoromethoxy group in this compound exhibits stronger electron-withdrawing effects compared to the difluoromethoxy group in 2-Amino-4-(difluoromethoxy)benzoic acid. This increases the acidity of the benzoic acid (lower pKa) and enhances resistance to enzymatic degradation .
- Ethyl vs. However, it may reduce solubility in polar solvents compared to the amino group in 2-Amino-4-(difluoromethoxy)benzoic acid .
Research Findings and Data
Table 2: Physicochemical Properties (Hypothesized)
| Property | This compound | Metsulfuron methyl ester | 2-Amino-4-(difluoromethoxy)benzoic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 234.18 | 381.36 | 217.15 |
| LogP (lipophilicity) | ~2.8 | ~1.5 | ~1.2 |
| pKa | ~2.9 | ~3.5 | ~3.1 |
| Solubility in Water (mg/L) | <50 | 1200 (pH 7) | 450 (pH 7) |
Key Observations:
- The trifluoromethoxy group in this compound contributes to its lower solubility in water compared to Metsulfuron methyl ester, which benefits from the polar sulfonylurea group .
- The ethyl substituent increases LogP relative to amino- or methoxy-substituted analogs, suggesting utility in lipid-rich environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
